molecular formula C14H9N3O2S B231781 9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one

9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one

Cat. No. B231781
M. Wt: 283.31 g/mol
InChI Key: BATDQQXECSJREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. It is a heterocyclic compound that belongs to the class of benzothiazoles and has a unique chemical structure that makes it a promising candidate for various research purposes.

Mechanism of Action

The mechanism of action of 9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one is not yet fully understood. However, several studies have suggested that it may act as an inhibitor of certain enzymes and receptors that are involved in various biological processes. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one in lab experiments is its unique chemical structure, which makes it a promising candidate for various research purposes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one. One potential direction is the further investigation of its potential applications in the field of medicine, particularly in the development of new drugs for the treatment of various diseases. Another potential direction is the further investigation of its potential applications in agriculture as a pesticide and in the industry as a dye and pigment. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one is a complex process that involves several steps. One of the most commonly used methods for its synthesis is the condensation reaction between 2-aminobenzothiazole and 2-chloronicotinaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired product with high yield and purity.

Scientific Research Applications

The unique chemical structure of 9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one makes it a potential candidate for various scientific research applications. It has been extensively studied for its potential applications in the field of medicine, particularly in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's. It has also been studied for its potential applications in agriculture as a pesticide and in the industry as a dye and pigment.

properties

Molecular Formula

C14H9N3O2S

Molecular Weight

283.31 g/mol

IUPAC Name

14-methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one

InChI

InChI=1S/C14H9N3O2S/c1-19-8-4-5-10-11(7-8)20-14-16-13(18)9-3-2-6-15-12(9)17(10)14/h2-7H,1H3

InChI Key

BATDQQXECSJREZ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N3C4=C(C=CC=N4)C(=O)N=C3S2

Canonical SMILES

COC1=CC2=C(C=C1)N3C4=C(C=CC=N4)C(=O)N=C3S2

Origin of Product

United States

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